N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)benzenecarboximidamide
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Overview
Description
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their significant pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the use of Eschenmoser coupling reaction, which is a highly modular method starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . This method is feasible and scalable, with yields varying mostly from 70% to 97% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Eschenmoser coupling reaction suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Nintedanib: A kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis.
3-(Aminomethylidene)-1,3-dihydro-2H-indol-2-ones: A subclass of heterocyclic compounds with significant pharmacological activity.
Uniqueness
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its high yield and scalability in synthesis also make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10F2N4O2 |
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Molecular Weight |
280.23 g/mol |
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(difluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10F2N4O2/c13-12(14)18-9(6-7-16-18)11(19)20-17-10(15)8-4-2-1-3-5-8/h1-7,12H,(H2,15,17) |
InChI Key |
YJMGTIMKRNJUNS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=NN2C(F)F)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=NN2C(F)F)N |
Origin of Product |
United States |
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